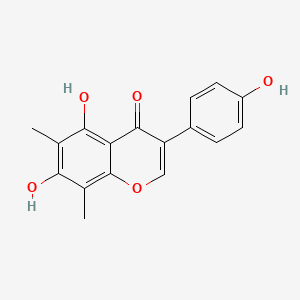

4',5,7-Trihydroxy-6,8-dimethylisoflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O5 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-8-14(19)9(2)17-13(15(8)20)16(21)12(7-22-17)10-3-5-11(18)6-4-10/h3-7,18-20H,1-2H3 |

InChI Key |

VSEIMGCATUFLSE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |

Synonyms |

4',5,7-trihydroxy-6,8-dimethylisoflavone |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone

Identification of Botanical Sources and Specific Plant Species Containing 4',5,7-Trihydroxy-6,8-dimethylisoflavone

There is currently no scientific literature that identifies specific botanical sources or plant species containing this compound. Phytochemical studies of various plants, including those known to produce a wide array of isoflavonoids like soybean (Glycine max) and lupin (Lupinus species), have not reported the presence of this particular compound. journalijar.comresearchgate.netresearchgate.net While these plants are rich in other isoflavones such as genistein (B1671435) and daidzein (B1669772), the specific 6,8-dimethylated form remains uncharacterised from a natural source.

Distribution Patterns within Plant Tissues and Organs (e.g., leaves, stems, roots)

Due to the absence of identified botanical sources for this compound, there is no information available on its distribution patterns within plant tissues and organs. The localization of isoflavonoids can vary significantly, with accumulation often occurring in specific parts such as the roots, seeds, or leaves, depending on the plant species and the compound's physiological role. nih.gov However, without a known plant producer, no such data exists for this compound.

Ecological Significance and Proposed Roles in Plant Physiology

The ecological significance and physiological roles of this compound in plants have not been investigated, as the compound has not been identified from a natural source. Generally, isoflavonoids are known to play crucial roles in plant defense against pathogens and herbivores, and in symbiotic relationships with nitrogen-fixing bacteria. nih.gov They can also act as antioxidants and protect the plant from UV radiation. Without observational or experimental data, any proposed role for this compound would be purely speculative and based on the known functions of other related isoflavones.

Chemodiversity and Genotypic Variation Influencing Compound Production

There is no information on the chemodiversity or the influence of genotypic variation on the production of this compound. Studies on common isoflavone-producing plants like soybeans have demonstrated that both genetic factors and environmental conditions can significantly influence the profile and concentration of isoflavonoids. journalijar.com However, since this compound has not been identified in any plant species, no research has been conducted on the genetic and environmental factors that might govern its biosynthesis.

Methodologies for Isolation and Structural Elucidation of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of isoflavones is typically achieved through various chromatographic methods that separate compounds based on their physicochemical properties, such as polarity, size, and charge. nih.gov For a polysubstituted isoflavone (B191592) like 4',5,7-Trihydroxy-6,8-dimethylisoflavone, a multi-step chromatographic strategy is often necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of isoflavones due to its high resolution and efficiency. jfda-online.com Reversed-phase (RP) HPLC is the most common mode used for isoflavone separation. nih.gov

For this compound, a typical strategy would involve an RP-C18 column. The mobile phase would likely consist of a gradient elution system using acidified water (e.g., with 0.1% formic or acetic acid to improve peak shape) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. nih.gov The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration, eluting compounds of increasing hydrophobicity. The presence of three hydroxyl groups lends the molecule significant polarity, while the C-ring, B-ring, and two methyl groups add nonpolar character. Its retention time would be influenced by the precise balance of these features compared to other compounds in the mixture. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths; isoflavones typically show strong absorbance around 254-270 nm. jfda-online.comnih.gov

Preparative HPLC, which uses larger columns and higher flow rates, would be employed to isolate milligram-to-gram quantities of the pure compound for further structural analysis and biological testing.

Countercurrent Chromatography (CCC) and its high-speed variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for the purification of natural products. They eliminate the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds like polyphenols. nih.gov

These techniques separate compounds based on their differential partitioning between two immiscible liquid phases. The selection of a suitable biphasic solvent system is critical for successful separation. For isoflavones, solvent systems such as chloroform-methanol-water or hexane-ethyl acetate-methanol-water are commonly employed. azom.com The ideal system is chosen so that the target compound, this compound, has a partition coefficient (K) value ideally between 0.5 and 2 to ensure effective separation and elution. azom.com CPC, in particular, allows for high sample loading and is readily scalable, making it an excellent tool for preparative-scale isolation from crude extracts prior to a final HPLC polishing step.

Traditional chromatographic methods remain vital, especially in the initial stages of purification. Open column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common first step to fractionate a crude extract.

For this compound, a silica gel column would be eluted with a solvent system of increasing polarity, such as a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol. This step serves to separate major classes of compounds. Fractions containing the target isoflavone, as identified by analytical Thin-Layer Chromatography (TLC), would be pooled for further purification.

Preparative TLC, where the separated bands of compounds are scraped from the plate and eluted with a strong solvent, can also be used as a final purification step for small quantities of the compound. Sephadex LH-20, a size-exclusion gel, is particularly effective for separating phenolic compounds using methanol as the mobile phase.

Spectroscopic and Spectrometric Techniques for Definitive Structural Assignment

Once isolated in pure form, the definitive structure of the compound is determined using a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. While specific, complete NMR data for this compound is not widely published, its spectrum can be predicted based on data from closely related structures, such as 5,7-dihydroxy-6,8-dimethyl flavanone (B1672756), and general isoflavone chemical shift values. nih.gov

¹H NMR: The proton NMR spectrum would reveal key signals. A sharp singlet around δ 8.0-8.5 ppm is characteristic of the H-2 proton of the isoflavone core. The B-ring protons would appear as an AA'BB' system, with two doublets characteristic of a 4'-substituted ring. The A-ring, being fully substituted, would show no aromatic proton signals. Two singlets, likely between δ 2.0-2.5 ppm, would correspond to the two methyl groups at C-6 and C-8. The hydroxyl protons would appear as broad singlets, with the C-5 OH being highly deshielded (δ > 12 ppm) due to intramolecular hydrogen bonding with the C-4 carbonyl.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon (C-4) would resonate at a low field (δ > 175 ppm). The signals for C-2 and C-3 would be characteristic of the isoflavone core. The oxygenated aromatic carbons (C-4', C-5, C-7) and the carbon bearing the B-ring (C-3) would appear at low field in the aromatic region, while the remaining aromatic carbons would be at a higher field. The two methyl carbons would produce signals around δ 8-12 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Values for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.1 (s) | ~154 |

| 3 | - | ~123 |

| 4 | - | ~180 |

| 4a | - | ~105 |

| 5 | ~12.9 (s, -OH) | ~158 |

| 6 | - | ~108 |

| 6-CH₃ | ~2.2 (s) | ~9 |

| 7 | ~10.8 (s, -OH) | ~157 |

| 8 | - | ~104 |

| 8-CH₃ | ~2.1 (s) | ~8 |

| 8a | - | ~153 |

| 1' | - | ~122 |

| 2', 6' | ~7.4 (d, J ≈ 8.5 Hz) | ~130 |

| 3', 5' | ~6.9 (d, J ≈ 8.5 Hz) | ~116 |

| 4' | ~9.8 (s, -OH) | ~158 |

Note: Predicted values are based on general isoflavone data and published values for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the mass of the molecular ion with high accuracy. For this compound (C₁₇H₁₄O₅), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides insight into the compound's structure. Isoflavones typically undergo a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring. This would lead to fragment ions corresponding to the A-ring and B-ring portions of the molecule, helping to confirm the substitution pattern on each ring. The loss of small molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) are also common fragmentation pathways for flavonoids.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| Exact Mass [M] | 298.08412 |

| Predicted [M+H]⁺ Ion | 299.09139 |

| Predicted [M-H]⁻ Ion | 297.07685 |

| Key Predicted MS/MS Fragments | RDA fragments, ions corresponding to loss of H₂O, CO, and CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization

Spectroscopic methods are fundamental tools for elucidating the structural features of isoflavones. UV-Vis spectroscopy provides information about the conjugated systems (chromophores), while IR spectroscopy identifies the specific functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an isoflavone is characterized by two primary absorption bands, which arise from the electronic transitions within its chromophoric system. These are typically referred to as Band I and Band II. Band I, appearing at a longer wavelength (typically 300–380 nm), is associated with the B-ring cinnamoyl system, while Band II, at a shorter wavelength (typically 240–280 nm), is related to the A-ring benzoyl system. For example, the common isoflavone genistein (B1671435) shows a characteristic UV absorption at 260 nm. japsonline.com The exact position and intensity of these bands are sensitive to the substitution pattern on the isoflavone skeleton.

For this compound, the spectrum is expected to be recorded in a solvent like methanol or ethanol. The presence of hydroxyl groups at positions 5 and 7, and the dimethyl groups at positions 6 and 8 on the A-ring, along with the hydroxyl group at the 4' position on the B-ring, would influence the precise absorption maxima (λmax). Based on data from similar flavonoids, the expected UV-Vis absorption bands are detailed in the table below.

| Expected UV-Vis Spectral Data for this compound | |

| Band | Expected λmax (nm) |

| Band I | ~300 - 330 |

| Band II | ~260 - 270 |

This table presents predicted values based on the known behavior of isoflavone chromophores.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds. For this compound, the IR spectrum would confirm the presence of hydroxyl (-OH), carbonyl (C=O), aromatic ring (C=C), and ether (C-O-C) functionalities. Studies on other isoflavones have shown that IR spectra can reveal a broad band for phenolic OH groups and a sharp band for the C=O group. nih.gov The development of Fourier-transform infrared (FT-IR) spectroscopy has enabled its use not only for identification but also for the quantification of isoflavones in complex mixtures. nih.govnih.gov

The expected characteristic absorption bands for this compound are summarized in the following table.

| Expected IR Absorption Bands for this compound | ||

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (methyl) | C-H stretch | 2850 - 2960 |

| γ-pyrone C=O | C=O stretch | 1620 - 1650 (sharp) |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Aromatic C-O | C-O stretch | 1150 - 1250 |

This table presents predicted values based on characteristic IR frequencies for the indicated functional groups.

Purity Assessment Methodologies of Isolated Compounds

Assessing the purity of an isolated compound is a critical final step in its characterization. For isoflavones, the most widely accepted and utilized method for purity assessment and quantification is High-Performance Liquid Chromatography (HPLC). jfda-online.commdpi.com Official methods from bodies like the Association of Official Agricultural Chemists (AOAC) often specify HPLC for the analysis of isoflavones. azom.com

The standard approach involves reversed-phase HPLC (RP-HPLC) coupled with a UV detector. nih.gov A C18 column is typically used for the separation of isoflavones. jfda-online.com The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and acidified water. jfda-online.commdpi.com

Biosynthesis and Metabolic Pathways of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone

General Isoflavonoid (B1168493) Biosynthetic Pathway from Phenylpropanoid Precursors

The journey to isoflavonoid formation begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational C6-C3-C6 skeleton. nih.govfrontiersin.org This pathway starts with the aromatic amino acid L-phenylalanine.

The initial steps are catalyzed by a sequence of three core enzymes:

Phenylalanine Ammonia-Lyase (PAL): PAL initiates the pathway by deaminating L-phenylalanine to produce trans-cinnamic acid. frontiersin.org

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid. frontiersin.org

4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it with Coenzyme A, forming p-coumaroyl-CoA. This activated molecule is a critical branch-point intermediate, channeling carbon flow into various downstream pathways, including flavonoid and isoflavonoid biosynthesis. hmdb.ca

From p-coumaroyl-CoA, the pathway proceeds to the flavonoid branch, which directly provides the precursors for the isoflavone (B191592) skeleton.

Specific Enzymatic Steps and Key Enzymes Involved in the Formation of the Isoflavone Core

The formation of the basic isoflavone structure is a branch of the flavonoid pathway, primarily occurring in legumes. frontiersin.org It involves the sequential action of several key enzymes that build and then rearrange the characteristic chromane (B1220400) ring structure.

Chalcone (B49325) Synthase (CHS): CHS is a polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.net In concert with Chalcone Reductase (CHR) , which is specific to legumes, CHS can also produce isoliquiritigenin (B1662430) chalcone. nih.gov

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756). researchgate.net Naringenin chalcone is converted to (2S)-naringenin, which serves as the precursor for 5,7,4'-trihydroxy-substituted isoflavones like genistein (B1671435). The presence of CHR leads to the formation of liquiritigenin, the precursor for 7,4'-dihydroxy-substituted isoflavones like daidzein (B1669772). nih.gov

Isoflavone Synthase (IFS): This is the committed and rate-limiting step in isoflavonoid biosynthesis. IFS, a cytochrome P450 enzyme (CYP93C subfamily), catalyzes a complex rearrangement of the flavanone substrate. frontiersin.org It involves the migration of the B-ring from position C-2 to C-3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov

2-Hydroxyisoflavanone Dehydratase (HID): The final step in forming the stable isoflavone core is the dehydration of the 2-hydroxyisoflavanone intermediate by HID. frontiersin.orgresearchgate.net This reaction introduces a double bond between C-2 and C-3 of the C-ring, yielding the final isoflavone aglycone, such as genistein or daidzein.

The following table summarizes the key enzymes involved in the formation of the isoflavone core.

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Synthesizes chalcones from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone Reductase | CHR | Reduces the chalcone intermediate, leading to 5-deoxyisoflavonoids. |

| Chalcone Isomerase | CHI | Cyclizes chalcones to form flavanones (e.g., naringenin). |

| Isoflavone Synthase | IFS | Catalyzes B-ring migration to form 2-hydroxyisoflavanones. |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. |

Elucidation of Regioselective Methylation and Hydroxylation Steps Leading to 4',5,7-Trihydroxy-6,8-dimethylisoflavone

The formation of this compound from a common isoflavone precursor like genistein (4',5,7-trihydroxyisoflavone) would require two specific C-methylation events at positions 6 and 8 of the A-ring. The biosynthesis of C-methylated flavonoids is rare, and the specific enzymes capable of performing these reactions on an isoflavone core have not been characterized. Therefore, the pathway described here is putative and based on known enzymatic capabilities for flavonoid modification.

Hydroxylation Pattern: The required 4',5,7-trihydroxy substitution pattern is established early in the pathway. The 5- and 7-hydroxyl groups are introduced by the initial action of Chalcone Synthase, while the 4'-hydroxyl group originates from the p-coumaric acid precursor synthesized by C4H. Therefore, the direct precursor for subsequent modifications would be the isoflavone genistein .

Putative C-Methylation Steps: The most significant and uncharacterized step is the dimethylation at the C-6 and C-8 positions. In plants, methylation typically occurs on hydroxyl groups (O-methylation), catalyzed by O-methyltransferases (OMTs). nih.gov C-methylation, forming a stable carbon-carbon bond, is a much less common modification. nih.gov

While C-methyltransferases for flavonoids are known to exist, specific enzymes that catalyze the dimethylation of an isoflavone at the C-6 and C-8 positions have not been identified. It is plausible that these modifications occur at an earlier stage, for instance, at the flavanone level before the action of Isoflavone Synthase. The existence of (S)-5,7-Dihydroxy-6,8-dimethylflavanone suggests that C-methylating enzymes for this substitution pattern exist, though their biosynthetic pathways remain unclear. hmdb.ca

A hypothetical pathway would involve:

Formation of Genistein: Synthesized via the general isoflavonoid pathway as described in sections 4.1 and 4.2.

Putative C-Methylation: Two sequential or a single di-methylation reaction catalyzed by one or more currently uncharacterized C-methyltransferases (CMTs) . These enzymes would use S-adenosyl-L-methionine (SAM) as the methyl group donor to add methyl groups to the C-6 and C-8 positions of the genistein A-ring.

The following table outlines the enzymes required for these specific modifications.

| Enzyme Class | Putative Function | Substrate | Product |

| Flavonoid Hydroxylases | Established 4',5,7-OH pattern | Phenylpropanoid precursors | Genistein |

| C-Methyltransferase (putative) | Regioselective methylation at C-6 | Genistein | 6-methylgenistein |

| C-Methyltransferase (putative) | Regioselective methylation at C-8 | 6-methylgenistein | This compound |

Genetic Regulation and Transcriptional Control of Relevant Biosynthetic Genes

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses such as pathogen attack or nutrient deficiency. frontiersin.org The expression of the structural genes (e.g., PAL, CHS, IFS) is coordinated by a complex network of transcription factors (TFs).

Key families of transcription factors involved include:

MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway. Specific MYB proteins can act as either activators or repressors of isoflavone biosynthetic genes. For example, in soybean, GmMYB29, GmMYB133, and GmMYB176 have been shown to positively regulate isoflavonoid biosynthesis, while others like GmMYB100 can act as inhibitors. medchemexpress.com

bHLH (basic Helix-Loop-Helix) Transcription Factors: These TFs often form complexes with MYB proteins to regulate target gene promoters. This MYB-bHLH-WD40 complex is a conserved regulatory module for flavonoid biosynthesis in many plant species.

WRKY and bZIP Transcription Factors: Members of these families have also been implicated in modulating the expression of isoflavone pathway genes, often in response to stress signals. nih.gov

Furthermore, epigenetic mechanisms such as DNA methylation play a role. Studies have shown a positive correlation between the cytosine methylation level within the coding region of the IFS gene and its expression, indicating that epigenetic marks contribute to the regulation of isoflavone accumulation. hmdb.caxiahepublishing.com

Comparative Biosynthetic Studies Across Different Plant Species

While the core isoflavonoid biosynthetic pathway is largely conserved among legumes, significant variations exist in the downstream modification steps, leading to a vast diversity of isoflavone structures in different species.

Soybean (Glycine max): Soybean is the most studied isoflavone-producing plant. It primarily accumulates daidzein, genistein, and glycitein, along with their respective glycoside and malonyl-glycoside conjugates. researchgate.net The genetic basis for these variations has been explored through comparative transcriptomic analyses of high- and low-isoflavone cultivars. nih.gov

Alfalfa (Medicago sativa) and Medicago truncatula: These model legumes produce different sets of isoflavonoids, which are often intermediates for the synthesis of more complex phytoalexins like medicarpin. Studies in Medicago have been crucial for identifying enzymes with different regiospecificities, such as isoflavone O-methyltransferases (IOMTs) and hydroxylases that modify the B-ring. nih.govoup.com

Other Legumes (e.g., Pueraria lobata): Kudzu is known for producing unique C-glycosylated isoflavones like puerarin, highlighting the evolutionary divergence of modifying enzymes like glycosyltransferases.

These comparative studies reveal that while the synthesis of the basic isoflavone core is a shared trait, the evolution of specific hydroxylases, methyltransferases, and glycosyltransferases is responsible for the unique isoflavonoid profile of each plant species. The enzymes required for the synthesis of this compound have not been identified in these comparative studies, further suggesting its rarity in nature.

Engineered Biosynthesis in Heterologous Systems for Compound Production

The potential health benefits of isoflavonoids have driven significant interest in producing them in non-native organisms through metabolic engineering. Microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) are favored hosts due to their rapid growth and well-established genetic tools.

The process typically involves:

Reconstruction of the Core Pathway: The essential genes from the plant pathway, such as PAL, C4H, 4CL, CHS, CHI, IFS, and HID, are introduced into the microbial host to enable de novo synthesis of a basic isoflavone like genistein or daidzein from simple sugars.

Optimization of Enzyme Function: Plant cytochrome P450 enzymes, like IFS and C4H, often require specific redox partners and membrane anchoring, which can be challenging to replicate in microbes. Engineering these enzymes or their expression systems is often necessary to achieve high yields.

Introduction of Modifying Enzymes: To produce decorated isoflavonoids, additional genes encoding enzymes like O-methyltransferases, hydroxylases, and glycosyltransferases are co-expressed. For instance, the regioselective hydroxylation of daidzein has been achieved in Streptomyces hosts expressing specific P450 enzymes.

Pathway Optimization: Further engineering efforts focus on increasing the supply of precursors (like malonyl-CoA) and cofactors (like SAM for methylation), and blocking competing metabolic pathways to channel more carbon toward the desired isoflavone product.

The production of this compound in a heterologous system would be a significant challenge. It would first require the successful engineering of the genistein pathway, followed by the discovery and functional expression of the currently unknown C-methyltransferases needed for the C-6 and C-8 methylation steps.

Chemical Synthesis and Semisynthesis of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone and Its Analogues

Total Synthesis Strategies for the Isoflavone (B191592) Scaffold

The construction of the fundamental isoflavone skeleton is a critical aspect of the total synthesis of 4',5,7-trihydroxy-6,8-dimethylisoflavone. Several classical and modern synthetic strategies have been developed to build this heterocyclic system, which can be adapted for the synthesis of its C-methylated derivatives.

One of the most established methods is the deoxybenzoin (B349326) route . This approach involves the condensation of a substituted 2-hydroxydeoxybenzoin with a one-carbon unit, followed by cyclization to form the isoflavone ring. For the synthesis of this compound, the key intermediate would be 2,4,6-trihydroxy-3,5-dimethyl-deoxybenzoin. This intermediate can be subjected to cyclization using various reagents to introduce the C3 carbon of the isoflavone core.

Another prominent strategy is the oxidative cyclization of chalcones . Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. Subsequent oxidative rearrangement of the chalcone (B49325), often mediated by thallium(III) nitrate, leads to the formation of the isoflavone skeleton. For the target molecule, this would involve the synthesis of a chalcone derived from a 2',4',6'-trihydroxy-3',5'-dimethylacetophenone and 4-hydroxybenzaldehyde.

More contemporary methods for constructing the isoflavone scaffold include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction allows for the formation of the C3-aryl bond of the isoflavone by coupling a 3-substituted chromone (B188151) with a boronic acid derivative. This method offers high efficiency and functional group tolerance. nih.govlibretexts.orgmdpi.com

The Baker-Venkataraman rearrangement provides an alternative pathway to 1,3-diketones, which are key precursors for chromone and flavone (B191248) synthesis. wikipedia.orgyoutube.comyoutube.com This rearrangement of 2-acetoxyacetophenones in the presence of a base can be adapted for the synthesis of the required diketone intermediate for subsequent cyclization to the isoflavone.

Finally, the Kostanecki-Robinson reaction offers a method to form chromones and flavones from o-hydroxyaryl ketones and acid anhydrides. wikipedia.orgnih.govrsc.org While primarily used for chromones, modifications of this reaction can be envisioned for isoflavone synthesis.

| Strategy | Key Intermediates | Key Reactions | Advantages | Challenges |

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoins | Condensation, Cyclization | Well-established, versatile | Can require harsh conditions |

| Oxidative Cyclization of Chalcones | Chalcones | Claisen-Schmidt condensation, Oxidative rearrangement | Convergent synthesis | Use of toxic reagents like thallium salts |

| Suzuki-Miyaura Coupling | 3-Substituted chromones, Boronic acids | Palladium-catalyzed cross-coupling | High efficiency, mild conditions, functional group tolerance | Availability of starting materials |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenones | Base-catalyzed rearrangement | Access to diketone precursors | Requires subsequent cyclization step |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Acid anhydrides | Acylation, Cyclization | Direct route to chromone-like structures | Can have limited scope for isoflavones |

Regioselective Functionalization Approaches for Methyl and Hydroxyl Groups

A crucial aspect in the synthesis of this compound is the regioselective introduction of the two methyl groups at the C6 and C8 positions of the A-ring. This is typically achieved through electrophilic substitution on a highly activated aromatic ring.

The starting material for the A-ring is often a derivative of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The regioselective C-methylation of phloroglucinol or its derivatives, such as 2,4,6-trihydroxyacetophenone, is a key step. This can be accomplished using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The high electron density of the phloroglucinol ring directs methylation to the ortho and para positions relative to the hydroxyl groups. Controlling the stoichiometry and reaction conditions is critical to achieve the desired dimethylated product.

The Hoesch reaction provides a method for the acylation of electron-rich phenols and can be used to synthesize the necessary polyhydroxyacetophenone precursors. wikipedia.orgnih.govijrpc.com For instance, the reaction of 3,5-dimethylphloroglucinol with acetonitrile (B52724) in the presence of a Lewis acid catalyst can yield 2,4,6-trihydroxy-3,5-dimethylacetophenone, a key building block for the target isoflavone.

The regioselective functionalization of the hydroxyl groups, for instance, through methylation to form methoxy (B1213986) groups, can be achieved using reagents like dimethyl sulfate or diazomethane. The differential reactivity of the hydroxyl groups on the isoflavone core can be exploited for selective protection and deprotection steps. For example, the 7-hydroxyl group is generally more acidic and reactive than the 5- and 4'-hydroxyl groups, allowing for its selective alkylation or acylation. wikipedia.org

Semisynthetic Routes from Naturally Occurring Isoflavones or Precursors

An alternative to total synthesis is the semisynthesis of this compound from readily available natural isoflavones such as genistein (B1671435) (4',5,7-trihydroxyisoflavone) or daidzein (B1669772) (4',7-dihydroxyisoflavone). nih.goveuropa.eu These precursors can be isolated in significant quantities from sources like soybeans.

The key transformation in a semisynthetic approach would be the regioselective C-methylation of the natural isoflavone at the C6 and C8 positions. This is a challenging transformation due to the multiple reactive sites on the isoflavone scaffold. However, under specific reaction conditions, direct C-methylation of the A-ring of genistein could be attempted using strong electrophiles.

Another strategy involves the degradation of the natural isoflavone to a key intermediate, followed by reconstruction. For example, cleavage of the heterocyclic C-ring of genistein could yield a deoxybenzoin derivative, which could then be subjected to C-methylation followed by ring closure to form the desired 6,8-dimethylated isoflavone.

Enzymatic and microbial transformations are also emerging as powerful tools for the regioselective modification of flavonoids. nih.gov Biocatalysts could potentially be engineered to perform specific C-methylation or hydroxylation reactions on the isoflavone core.

| Approach | Starting Material | Key Transformation | Potential Advantages | Potential Challenges |

| Direct C-methylation | Genistein, Daidzein | Electrophilic substitution | Shorter synthetic route | Poor regioselectivity, side reactions |

| Degradation-Reconstruction | Genistein | Cleavage of C-ring, C-methylation, Recyclization | Access to key intermediates | Multiple steps, potential for low overall yield |

| Biocatalysis | Genistein, Daidzein | Enzymatic C-methylation/hydroxylation | High regioselectivity, mild conditions | Enzyme discovery and engineering |

Derivatization Strategies for Structural Modification of this compound

To explore the structure-activity relationships and to potentially enhance the biological properties of this compound, various derivatization strategies can be employed. These modifications typically target the hydroxyl groups present on the isoflavone skeleton.

Common derivatization reactions include:

Alkylation: The hydroxyl groups can be converted to alkoxy groups (e.g., methoxy, ethoxy) by reaction with alkyl halides or sulfates in the presence of a base. This can alter the lipophilicity and metabolic stability of the compound.

Acylation: Reaction with acid chlorides or anhydrides yields ester derivatives. This can be used to introduce a variety of functional groups and to serve as a protecting group strategy during synthesis.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility and bioavailability of the isoflavone.

Prenylation: The introduction of prenyl groups, often found in natural flavonoids, can enhance biological activity.

The regioselectivity of these derivatization reactions can be controlled by exploiting the different reactivity of the hydroxyl groups or by using protecting group strategies.

Development of Novel Synthetic Methodologies

The field of organic synthesis is constantly evolving, and new methodologies are being developed that can be applied to the synthesis of complex molecules like this compound.

Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.govbris.ac.uk This methodology could potentially be used for the direct C-methylation of the isoflavone A-ring, avoiding the need for pre-functionalized starting materials.

Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.comresearchgate.netvapourtec.comteknoscienze.com The synthesis of isoflavones and their precursors could be adapted to flow-based systems, potentially leading to higher yields and purities.

The use of mechanochemistry , where reactions are induced by mechanical force rather than by conventional heating, is another green chemistry approach that could be applied to the synthesis of isoflavones. nih.govbris.ac.uk This solvent-free method can lead to shorter reaction times and unique reactivity.

| Methodology | Principle | Potential Application in Isoflavone Synthesis |

| Catalytic C-H Activation | Direct functionalization of C-H bonds | Regioselective C-methylation of the isoflavone A-ring |

| Flow Chemistry | Continuous reaction processing | Improved synthesis of precursors and final isoflavone product |

| Mechanochemistry | Reactions induced by mechanical force | Solvent-free synthesis of isoflavones and their intermediates |

Mechanistic Investigations of Biological Activities of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone

Cellular and Molecular Mechanisms of Antioxidant Action

The antioxidant effects of 4',5,7-Trihydroxy-6,8-dimethylisoflavone are a cornerstone of its biological activity, contributing to its potential health benefits. These mechanisms involve the direct neutralization of harmful free radicals and the reinforcement of the body's endogenous antioxidant defense systems.

Isoflavones possessing a 4',5,7-trihydroxy substitution pattern are recognized for their capacity to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is largely attributed to the hydrogen-donating ability of their hydroxyl groups. Theoretical studies on structurally similar 4',5,7-trihydroxyisoflavones, such as genistein (B1671435), indicate that the C4'-OH group is the most probable site for hydrogen atom transfer (HAT), a key mechanism in neutralizing free radicals. nih.govresearchgate.net This process results in the formation of a more stable phenoxy radical, thereby terminating the propagation of radical chain reactions. nih.gov The presence of methyl groups at the C6 and C8 positions in this compound may further enhance its lipophilicity, potentially influencing its interaction with cellular membranes and proximity to lipid-based radicals.

| Radical Species | Scavenging Mechanism | Key Structural Feature |

| Reactive Oxygen Species (ROS) | Hydrogen Atom Transfer (HAT) | 4'-Hydroxyl group |

| Reactive Nitrogen Species (RNS) | Electron Transfer | Polyphenolic structure |

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. While direct studies on this compound are limited, research on other flavonoids, such as 7,8-dihydroxyflavone (B1666355), has demonstrated the ability to increase the levels of cellular glutathione (B108866), a critical component of the glutathione peroxidase system. nih.gov It is plausible that this compound could similarly influence the expression and activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for detoxifying superoxide radicals and hydrogen peroxide. mdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com Studies on various flavonoids have shown that they can activate the Nrf2 signaling pathway. mdpi.comnih.gov For instance, 7,8-dihydroxyflavone has been shown to activate Nrf2 signaling, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1). nih.gov Although direct evidence for this compound is not yet available, its structural similarity to other Nrf2-activating flavonoids suggests it may also operate through this protective pathway. Activation of Nrf2 by bioactive peptides has also been linked to an increase in the expression of antioxidant enzymes such as thioredoxin reductase and glutathione reductase. nih.gov

Anti-inflammatory Signaling Pathways and Molecular Targets

The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways and molecular targets involved in the inflammatory cascade.

A hallmark of the anti-inflammatory activity of many flavonoids is their ability to suppress the production of pro-inflammatory mediators. Research on structurally related flavonols and flavones has demonstrated potent inhibitory effects on the synthesis and release of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govnih.gov For example, fisetin, a flavonol, has been shown to significantly reduce the levels of ROS, TNF-α, and IL-6. nih.gov Similarly, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) has been found to decrease nitric oxide and pro-inflammatory cytokine production. nih.gov These findings suggest that this compound likely shares the ability to inhibit these key inflammatory molecules.

| Pro-inflammatory Mediator | Effect of Structurally Similar Flavonoids | Cellular Model |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | LPS-stimulated RAW 264.7 macrophages |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression, leading to reduced nitric oxide production | LPS-stimulated RAW 264.7 macrophages |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in synthesis and release | LPS-stimulated RAW 264.7 macrophages |

| Interleukin-6 (IL-6) | Reduction in synthesis and release | LPS-stimulated RAW 264.7 macrophages |

The anti-inflammatory actions of flavonoids are often traced back to their modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. The NF-κB pathway is a pivotal regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Flavonoids, including various flavonols, have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. nih.gov

The MAPK signaling pathways, comprising cascades such as ERK, JNK, and p38, are also crucial in transmitting extracellular inflammatory signals to the nucleus. Studies on flavonols have revealed their ability to suppress the phosphorylation of key MAPK components, including JNK, ERK, and p38. nih.gov By interfering with these signaling cascades, this compound can hypothetically exert a broad-spectrum anti-inflammatory effect.

Interaction with Specific Receptors or Enzymes in Inflammatory Pathways

No specific studies detailing the interaction of this compound with key inflammatory receptors or enzymes, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or specific cytokine receptors, were identified in the available literature. While other flavonoids have demonstrated anti-inflammatory properties by modulating these pathways, there is no direct evidence to attribute these mechanisms to this compound. For instance, studies on other flavonoids have shown that they can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β nih.govnih.gov. However, without specific research, it is not possible to confirm similar activity for this compound.

Anti-Proliferative and Apoptotic Mechanisms in Defined Cellular Models

There is a lack of published research investigating the anti-proliferative and apoptotic effects of this compound in any defined cellular models. Consequently, there is no specific information regarding its effects on cell cycle, apoptosis induction, or modulation of oncogenic signaling pathways.

Cell Cycle Arrest Induction and Related Molecular Targets

No data is available to indicate whether this compound can induce cell cycle arrest in cancer cells. Studies on other flavanones have shown the ability to cause cell cycle arrest at the G2/M phase, often associated with an increase in CDK1 and cyclin B levels nih.govnih.gov. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

There are no studies available that have examined the potential of this compound to induce apoptosis. The mechanisms of apoptosis, which can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involve a cascade of molecular events. nih.gov Research on other flavonoids has demonstrated pro-apoptotic effects through the activation of caspases and modulation of Bcl-2 family proteins. nih.gov However, the role of this compound in these processes remains uninvestigated.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT3)

The effect of this compound on oncogenic signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways has not been reported in the scientific literature. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key target in cancer therapy. preprints.orgnih.govnih.gov Similarly, the STAT3 signaling pathway is often constitutively activated in cancer and represents another important therapeutic target. nih.gov While other flavonoids have been shown to modulate these pathways, there is no such data for this compound.

Impact on Cellular Differentiation Processes

There is no available information on the impact of this compound on cellular differentiation processes in any cell type.

Enzyme Modulation and Inhibition Studies

While the broader class of flavonoids is known to interact with and inhibit various enzymes, specific enzyme modulation and inhibition studies for this compound are not present in the available literature. For example, studies on other flavonoid derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for the metabolism of various substances. nih.gov The substitution patterns on the flavonoid skeleton are known to significantly influence their inhibitory actions. However, without direct studies, the specific enzyme inhibitory profile of this compound remains unknown.

Compound Names Mentioned

As no detailed article could be generated due to the lack of specific data, a table of mentioned compounds is not applicable. The primary compound of interest was This compound .

Inhibition of Specific Kinases and Phosphatases

Currently, there is a lack of specific research data detailing the inhibitory activity of this compound on specific protein kinases and phosphatases. While the broader class of flavonoids has been shown to interact with these enzymes, dedicated studies on this particular dimethylated isoflavone (B191592) are needed to determine its specific targets and inhibitory profile. For instance, related flavones such as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone have been shown to induce phosphorylation of mitogen-activated protein kinases (MAPKs), and its effects were lessened by inhibitors of JNK/SAPK and ERK1/2. nih.gov

Modulation of Key Metabolic Enzymes (e.g., Lipoxygenase)

The influence of this compound on key metabolic enzymes, including lipoxygenase, remains an area for future investigation. There is currently no specific information available from scientific studies on the modulatory effects of this compound on such enzymes. However, studies on other flavonoids, such as 5,7,4'-trihydroxy-6,3'-dimethoxy-flavone 5-O-α-l-rhamnopyranoside, have demonstrated effects on hepatic lipid peroxidation. nih.gov

Interaction with Topoisomerases

Detailed studies concerning the direct interaction of this compound with topoisomerase enzymes have not yet been reported in the scientific literature. This area remains unexplored for this specific isoflavone.

Receptor-Ligand Interactions and Signaling Modulation

The ability of this compound to bind to and modulate various receptors is a critical aspect of its mechanism of action. These interactions can trigger or inhibit downstream signaling pathways, leading to diverse cellular responses.

Estrogen Receptor α/β Binding and Estrogenic/Antiestrogenic Modulation (e.g., in cultured Ishikawa cells)

Specific data on the binding affinity of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is not currently available. Consequently, its potential estrogenic or antiestrogenic activities, particularly in well-established cell models like cultured Ishikawa cells, have not been characterized. The Ishikawa cell line is a common model for assessing estrogenic responses. nih.gov The parent isoflavone, genistein (4',5,7-trihydroxyisoflavone), is a known phytoestrogen that interacts with estrogen receptors. nih.govdrugbank.com However, the impact of the 6,8-dimethyl substitution on receptor binding and modulation for the title compound is yet to be determined.

Aromatase Inhibition Mechanisms

Flavones and isoflavones are recognized as competitive inhibitors of aromatase, the enzyme responsible for converting androgens to estrogens. nih.govdrugbank.com They are thought to bind to the active site of the enzyme, mimicking the structure of the androgen substrate. drugbank.com While this general mechanism is established for the broader class of compounds, specific kinetic data and the precise inhibitory mechanism for this compound have not been specifically elucidated. Studies on methylated flavones have shown that they can retain potent aromatase inhibitory activity. nih.gov

Interaction with Other Nuclear Receptors

Beyond estrogen receptors, flavonoids have been shown to interact with other members of the nuclear receptor superfamily. For example, certain hydroxyflavones have been identified as ligands that bind to the orphan nuclear receptor 4A1 (NR4A1). nih.gov However, research specifically investigating the interaction of this compound with other nuclear receptors, such as the progesterone (B1679170) or androgen receptors, has not been published.

Neuroprotective Mechanisms at the Cellular Level

The neuroprotective effects of isoflavones are multifaceted, involving antioxidant, anti-inflammatory, and neurotrophic factor modulation activities. nih.govtandfonline.com These actions are primarily observed in key brain cells, including neurons and microglia.

A primary mechanism underlying the neuroprotective capacity of isoflavones is their ability to counteract oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize them. mdpi.com High levels of ROS can lead to neuronal damage and death.

Isoflavones may protect neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. mdpi.com Certain phytochemicals can interact with Keap1, leading to the release and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs), promoting the transcription of a suite of cytoprotective genes, including those for detoxification enzymes like heme oxygenase-1. researchgate.net Studies on soy isoflavones have demonstrated their ability to activate Nrf2 translocation, thereby reducing ROS production and protecting neuronal PC12 cells from hypoxic damage. mdpi.com The phenolic hydroxyl groups present in the structure of this compound are characteristic features that contribute to the antioxidant potential of flavonoids, suggesting a similar capacity to mitigate oxidative stress.

Neuroinflammation, often mediated by the activation of microglia, is a key feature of many neurodegenerative diseases. nih.govkorea.ac.kr Activated microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which can be toxic to neurons. nih.govmdpi.com

Several isoflavones have been shown to exert potent anti-inflammatory effects by modulating microglial activity. nih.govmdpi.commdpi.com For example, the isoflavone metabolite irisolidone (B150237) was found to suppress the release of NO and TNF-α from microglia by inhibiting the transcriptional activity of nuclear factor-kappaB (NF-κB) and activator protein-1, and by repressing extracellular signal-regulated kinase (ERK) phosphorylation. nih.govkorea.ac.kr Similarly, daidzein (B1669772) significantly suppresses the production of NO and IL-6 in microglia by reducing ROS production and inhibiting the p38 MAP kinase-NFκB pathway. nih.gov Another related compound, 4′-O-Methylalpinum isoflavone, effectively suppresses microglial activation and the expression of IL-6 and IL-1β. mdpi.com These findings suggest that this compound likely shares the ability to dampen neuroinflammatory responses by inhibiting key signaling pathways in microglia.

Table 1: Anti-inflammatory Effects of Various Isoflavones on Microglial Cells

| Compound | Model | Key Findings | Inhibited Mediators | Targeted Pathways | Reference |

|---|---|---|---|---|---|

| Irisolidone | LPS-stimulated microglia | Suppressed NO and TNF-α release. | NO, TNF-α, IL-1β | NF-κB, ERK | nih.gov, korea.ac.kr |

| Daidzein | LPS-stimulated BV-2 microglia | Suppressed NO and IL-6 production; reduced neurotoxicity. | NO, IL-6, ROS | p38 MAPK, NF-κB | nih.gov |

| 4′-O-Methylalpinum isoflavone | Oxysterol-stimulated HMC3 microglia | Inhibited gene expression and protein secretion of IL-6. | IL-6, IL-1β | Erk | mdpi.com |

| Genistein | d-galactosamine-induced inflammation | Reduced NO and PGE2 production. | NO, PGE2, TNF-α, IL-1β | Not specified | mdpi.com |

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are proteins essential for the survival, development, and function of neurons. jst.go.jp Modulating their signaling pathways is a key strategy for neuroprotection. researchgate.netnih.gov Several polyphenols, including isoflavones like genistein and daidzein, have been shown to enhance the proliferation and survival of hippocampal neuronal cells. dovepress.com

The mechanisms often involve the activation of tropomyosin receptor kinase (Trk) receptors, which are the main receptors for neurotrophic factors. researchgate.net For instance, some flavonoids can directly bind to and activate Trk receptors, mimicking the effect of BDNF. nih.gov This activation triggers downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which ultimately lead to the phosphorylation of the CREB protein, a key transcription factor for genes involved in neuronal survival and plasticity. nih.govdovepress.com Soy isoflavones have been found to upregulate the phosphorylation levels of ERK, CREB, and the expression of BDNF in the hippocampus. jst.go.jp Given its flavonoid structure, this compound may also interact with neurotrophic signaling pathways to promote neuronal health and resilience.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for drug discovery. For flavonoids, specific structural features are known to be critical for their neuroprotective actions. nih.gov

The biological activities of flavonoids, including isoflavones, are largely dictated by the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their core structure. nih.govnih.gov

Hydroxyl Groups: The number and position of hydroxyl groups are critical. For antioxidant activity, the 4'-OH group on the B-ring and the 5- and 7-OH groups on the A-ring are considered important for free radical scavenging. SAR studies on flavonoids have shown that the presence of a hydroxy group at the C3′ and C5′ positions of the B-ring is vital for neuroprotective and antioxidant activity. nih.gov

Methyl Groups: The two methyl groups at the C6 and C8 positions of this compound are significant. These substitutions increase the lipophilicity of the molecule, which could potentially enhance its ability to cross the blood-brain barrier, a major challenge for the development of therapeutics targeting the central nervous system. nih.gov

Isoflavone Core: The isoflavone backbone itself, with the B-ring attached at the C3 position of the C-ring, is a key determinant of its interaction with specific biological targets, such as estrogen receptors, which are implicated in neuroprotection. nih.govmdpi.com Studies on isoflavone metabolites have shown that the aglycone (non-sugar) form is more potent in its anti-inflammatory effects than the glycoside form, highlighting the importance of the core structure. nih.govkorea.ac.kr

Table 2: Key Structural Features of this compound and Their Postulated Biological Roles

| Structural Feature | Position(s) | Postulated Biological Role | Reference |

|---|---|---|---|

| Hydroxyl Group | 4' (B-ring) | Antioxidant activity, radical scavenging, interaction with target proteins. | nih.gov |

| Hydroxyl Groups | 5, 7 (A-ring) | Antioxidant activity, binding to enzyme active sites. | nih.gov |

| Methyl Groups | 6, 8 (A-ring) | Increased lipophilicity, potential for enhanced blood-brain barrier permeability and metabolic stability. | nih.gov |

| Isoflavone Skeleton | Core Structure | Basis for interaction with estrogen receptors and other signaling proteins; aglycone form is more active. | nih.gov, mdpi.com |

Computational methods like molecular docking are powerful tools used to predict how a molecule (ligand) binds to a specific target protein. nih.gov This approach helps to elucidate the molecular mechanisms of action and can guide the design of more potent derivatives. nih.gov

For isoflavones, molecular docking can be used to model their interactions with key proteins involved in neuroinflammation and oxidative stress. For example, docking studies can predict the binding affinity of a compound for enzymes like cyclooxygenase-2 (COX-2) or for transcription factors such as NF-κB. mdpi.comnih.gov A molecular docking analysis of soy isoflavones revealed a potential competitive interaction with the Nrf2 protein for its inhibitor Keap1, providing a structural basis for the activation of antioxidant pathways. mdpi.com

In the context of this compound, docking studies could be employed to:

Predict its binding mode and affinity to key inflammatory pathway proteins like p38 MAPK, ERK, and IKK (an upstream kinase of NF-κB).

Evaluate its potential to bind directly to neurotrophic receptors like TrkB.

Compare its binding energy to that of known inhibitors or activators to estimate its potential efficacy. nih.gov

These in silico approaches, when combined with experimental data, provide crucial insights into how the specific structural arrangement of this compound translates into its observed biological activities at the molecular level.

Analytical Methodologies for Detection, Quantification, and Metabolite Profiling of 4 ,5,7 Trihydroxy 6,8 Dimethylisoflavone

Chromatographic Methods for Quantification in Diverse Biological and Botanical Matrices

Chromatographic techniques are fundamental for the separation and quantification of 4',5,7-trihydroxy-6,8-dimethylisoflavone from intricate mixtures. These methods are essential for ensuring that the analyte is free from interfering substances, which is a prerequisite for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones, including this compound. nih.gov Its versatility is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity.

UV-Visible (UV) and Photodiode Array (PDA) Detection: UV and PDA detectors are commonly used for the quantification of isoflavones. researchgate.net These detectors measure the absorbance of the analyte at specific wavelengths. Isoflavones typically exhibit strong UV absorbance, making this a straightforward and robust detection method. nih.gov For instance, a study on the analysis of isoflavones in soybean flour utilized a liquid chromatography method with UV-diode array detection (LC-UV/DAD), demonstrating good linearity and precision. researchgate.net The maximum absorption peaks for many isoflavones are found around 254 nm, which is often set as the detection wavelength. nih.gov

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for certain compounds. While not all isoflavones are naturally fluorescent, derivatization techniques can be employed to introduce a fluorescent tag to the molecule, thereby enhancing its detection limits.

The choice of detector often depends on the concentration of the analyte in the sample and the complexity of the matrix. For complex samples or trace-level analysis, more selective detectors like mass spectrometers are often preferred.

Table 1: Comparison of HPLC Detection Methods for Isoflavone (B191592) Analysis

| Detector | Principle | Advantages | Disadvantages |

| UV-Visible (UV) | Measures absorbance of light at a specific wavelength. | Robust, relatively inexpensive, suitable for a wide range of compounds. | Lower sensitivity and selectivity compared to other methods. |

| Photodiode Array (PDA) | Measures absorbance over a range of wavelengths simultaneously. | Provides spectral information, aiding in peak purity assessment and identification. | Similar sensitivity to UV detectors. |

| Fluorescence | Measures the emission of light from a fluorescent compound after excitation. | High sensitivity and selectivity for fluorescent compounds. | Not all compounds are naturally fluorescent; may require derivatization. |

Gas Chromatography (GC) is another powerful separation technique, but its application to isoflavones like this compound presents a challenge due to their low volatility. nih.gov To overcome this, a derivatization step is necessary to convert the non-volatile isoflavones into more volatile derivatives that can be analyzed by GC. nih.gov This process can add complexity to the sample preparation.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high resolution and sensitivity. nih.gov The mass spectrometer separates and detects the ionized derivatives based on their mass-to-charge ratio, offering excellent specificity for identification and quantification. GC-MS has been a primary method for phytoestrogen analysis for many years, particularly for complex biological samples like urine and feces. nih.govuab.edu

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (<2 µm), UHPLC achieves higher resolution, faster analysis times, and increased sensitivity. nih.govnih.gov

When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally powerful tool for the high-throughput analysis of isoflavones. nih.gov This technique offers superior selectivity and sensitivity, allowing for the quantification of multiple analytes in a single run, even at very low concentrations. researchgate.netmdpi.com A UPLC-MS/MS based method was developed for the rapid and sensitive quantification of dietary isoflavones in biological fluids, highlighting its suitability for large numbers of samples. mdpi.com The method was validated for linearity, accuracy, precision, and limits of detection and quantification. mdpi.com

Spectrometric Methods for Trace Analysis

Spectrometric methods are indispensable for the structural elucidation and trace-level quantification of this compound. These techniques provide detailed information about the molecular structure and can detect the compound at very low concentrations.

Mass spectrometry is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. It is a powerful tool for both the identification and quantification of isoflavones. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS (LC-MS) is a widely used technique for the analysis of isoflavones. nih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of MS. researchgate.net Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of polar compounds like isoflavones. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, GC-MS is a valuable tool for isoflavone analysis, particularly after derivatization to increase volatility. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): QTOF-MS is a high-resolution mass spectrometry technique that provides very accurate mass measurements. researchgate.net This high mass accuracy allows for the determination of the elemental composition of an analyte, which is extremely useful for the identification of unknown metabolites. LC-QTOF-MS has been successfully used to characterize and quantify isoflavones in various matrices. nih.govresearchgate.net

Table 2: Key Parameters in Mass Spectrometry Analysis of Isoflavones

| Parameter | Description | Importance |

| Ionization Mode | The method used to create ions from the analyte molecules (e.g., ESI, APCI). | ESI is generally preferred for polar isoflavones. nih.govnih.gov |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio (e.g., Quadrupole, Time-of-Flight). | Determines the resolution and mass accuracy of the analysis. |

| Fragmentation | The process of breaking down parent ions into smaller fragment ions (daughter ions) in MS/MS. | Provides structural information for compound identification and enhances selectivity. nih.gov |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the absolute concentration of a substance in a sample without the need for a calibration curve of the specific analyte. ox.ac.uknih.gov The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov

In qNMR, the concentration of the analyte is determined by comparing the integral of a specific resonance signal of the analyte to the integral of a known concentration of an internal standard. ox.ac.uk For the quantification of isoflavones, ¹H NMR is commonly used. frontiersin.orgresearchgate.net The method's accuracy relies on strict adherence to experimental parameters to ensure the linear relationship between signal intensity and concentration. nih.govfrontiersin.org qNMR has been successfully applied to the quantification of isoflavones in plant extracts. frontiersin.orgfrontiersin.org

Table 3: Key Considerations for Quantitative NMR (qNMR)

| Factor | Description | Importance for Accuracy |

| Internal Standard | A compound of known concentration and purity added to the sample. | Must have signals that do not overlap with the analyte signals. ox.ac.uk |

| Relaxation Delay (d1) | The time allowed for nuclear spins to return to equilibrium between pulses. | Must be sufficiently long (at least 5 times the T1 of the slowest relaxing signal) to ensure full relaxation and accurate signal integration. ox.ac.uk |

| Pulse Angle | The angle by which the magnetization vector is tipped. | A 90° pulse is typically used to maximize the signal. |

| Signal Selection | Choosing a well-resolved signal of the analyte that is free from overlap with other signals. | Crucial for accurate integration and quantification. researchgate.net |

Rigorous Sample Preparation Techniques for Various Complex Matrices

The effective extraction and purification of this compound from complex matrices such as plasma, urine, feces, and tissue homogenates are critical preliminary steps to ensure accurate and reliable analytical results. Given the synthetic nature of this isoflavone, methodologies are often adapted from those established for naturally occurring isoflavones and other flavonoids.

Initial sample treatment typically involves the liberation of the isoflavone from its conjugated metabolites (glucuronides and sulfates) through enzymatic hydrolysis. This is commonly achieved using a mixture of β-glucuronidase and sulfatase enzymes. Following hydrolysis, various extraction techniques can be employed, with the choice depending on the matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method. It involves partitioning the analyte from the aqueous biological sample into an immiscible organic solvent. A common approach for isoflavones involves enzymatic hydrolysis followed by extraction with a solvent like ethyl acetate (B1210297) or diethyl ether.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, minimizing solvent consumption and potential for emulsion formation. SPE cartridges with different sorbent materials can be utilized. For isoflavones, reversed-phase cartridges (e.g., C18) are frequently employed. The general procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent.

Modern Extraction Techniques have also been applied to isoflavone analysis, offering advantages such as reduced extraction time and solvent usage. These include:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, accelerating the extraction process. nih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. nih.gov

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to maintain the solvent in a liquid state, enhancing its extraction efficiency. nih.gov

The selection of the most appropriate sample preparation technique is crucial and is often optimized based on the specific characteristics of the biological matrix and the analytical instrumentation to be used.

Table 1: Comparison of Sample Preparation Techniques for Isoflavone Analysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. | Labor-intensive, large solvent consumption, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High selectivity, reduced solvent use, high recovery, automation potential. | Higher cost of cartridges, method development can be complex. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction efficiency. | Faster extraction, reduced solvent consumption. | Potential for analyte degradation due to localized high temperatures. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Very fast extraction times, reduced solvent use. | Requires specialized equipment, potential for thermal degradation of analytes. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, and automated. | High initial instrument cost. |

Development and Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision, Linearity, LOD, LOQ)

The development and validation of robust analytical methods are essential to ensure the reliability of data generated for this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common analytical platforms for the quantification of isoflavones. nih.govmdpi.comwaters.comresearchgate.net

Chromatographic Separation is typically achieved on a reversed-phase column (e.g., C18 or C8). The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection can be performed using several types of detectors:

Diode Array Detector (DAD) or UV-Vis Detector: Provides good sensitivity and allows for the assessment of peak purity by comparing UV spectra across the peak.

Mass Spectrometry (MS): Offers superior selectivity and sensitivity, and provides structural information, making it ideal for metabolite identification. Techniques like tandem mass spectrometry (MS/MS) are particularly powerful for complex biological samples.

Electrochemical Detection (ECD): Can be highly sensitive for phenolic compounds like isoflavones.

Method Validation is performed according to international guidelines to demonstrate that the analytical method is suitable for its intended purpose. The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and samples spiked with potential interfering substances.

Sensitivity: Often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected by the method.

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is usually determined by performing recovery studies on samples spiked with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is evaluated by analyzing a series of standards of known concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve.

Table 2: Typical Validation Parameters for HPLC-based Isoflavone Quantification

| Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of the analyte in blank samples. |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | Typically within 80-120% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Metabolomic Profiling of this compound in Biological Systems (excluding human trials)

Understanding the metabolic fate of this compound is crucial for elucidating its potential biological effects. Metabolomic studies in non-human biological systems, such as in vitro and in vivo animal models, provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Like other flavonoids, this compound is expected to undergo extensive Phase I and Phase II metabolism.

Phase I Metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, and hydrolysis reactions. For this specific isoflavone, potential Phase I metabolic pathways could include:

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.

Demethylation: Removal of the methyl (-CH₃) groups at positions 6 and 8.

Ring cleavage: Opening of the heterocyclic C-ring, a common metabolic pathway for isoflavones.

Phase II Metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Key Phase II reactions for isoflavones include:

Glucuronidation: Conjugation with glucuronic acid, a major metabolic pathway for phenolic compounds.

Sulfation: Conjugation with a sulfonate group.

Methylation: Addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT).

The identification of these metabolites is typically achieved using high-resolution mass spectrometry (HRMS) techniques, such as LC-MS/MS, which can provide accurate mass measurements and fragmentation patterns to elucidate the structures of the metabolites.

In vitro models are valuable for initial metabolic screening and for identifying the enzymes involved in the metabolism of this compound. Common in vitro systems include:

Liver Microsomes: Contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for many Phase I reactions. Studies using rat or other animal liver microsomes can identify potential oxidative metabolites. uniroma1.it